CCR5 Antagonist Activity: 6-Cyclopropylpicolinic Acid IC₅₀ Value
6-Cyclopropylpicolinic acid demonstrates antagonist activity at the human CCR5 receptor with an IC₅₀ of 10,000 nM (10 µM) in MOLT4/CCR5 cells [1]. This represents a moderate affinity interaction that defines the compound's baseline potency as a CCR5 ligand. While this potency does not approach clinical candidate thresholds, it establishes a quantifiable reference point for SAR exploration. The cyclopropyl substitution at the 6-position is a key structural determinant for this activity, distinguishing it from unsubstituted picolinic acid or other positional isomers that would present different spatial and electronic profiles at the receptor binding interface [2].
| Evidence Dimension | CCR5 receptor antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 µM) |
| Comparator Or Baseline | Unsubstituted picolinic acid (inferred: no significant CCR5 antagonist activity reported) |
| Quantified Difference | Not calculable (comparator activity not reported in same assay system) |
| Conditions | Human CCR5 receptor expressed in MOLT4/CCR5 cells; CCL5-induced intracellular calcium mobilization assay |
Why This Matters
This establishes the 6-cyclopropyl substitution as a validated starting point for CCR5 antagonist SAR, providing a quantifiable baseline for scaffold optimization relative to unmodified picolinic acid.
- [1] BindingDB BDBM50351146. IC₅₀ = 10,000 nM. Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells. CHEMBL1817911. View Source
- [2] Zhang HL. Patent CN102336699A / WO2004055010A2. Cyclopropyl compounds as CCR5 antagonists. Semantic Scholar, 2012. View Source
